molecular formula C9H4ClF5O B13602471 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoroethanone

1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoroethanone

Cat. No.: B13602471
M. Wt: 258.57 g/mol
InChI Key: AIPWDEHNTVUALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one is an organic compound with the molecular formula C9H3ClF6O. It is known for its unique chemical structure, which includes both chloro and trifluoromethyl groups attached to a phenyl ring, as well as difluoroethanone. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one typically involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in toluene at a temperature range of 0-5°C for 3-4 hours . After the reaction is complete, ice water is added, and the mixture is stirred for an additional hour. The pH is then adjusted to 8-9 using a 40% sodium hydroxide solution, and the organic phase is separated and distilled under reduced pressure to obtain the desired product .

Industrial Production Methods

For industrial-scale production, the same synthetic route is employed, but with optimizations to ensure safety and efficiency. The use of toluene as a solvent is preferred due to its high safety profile and low environmental impact. The reaction conditions are carefully controlled to minimize the formation of by-products and to maximize yield .

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can produce different carbonyl-containing compounds .

Scientific Research Applications

1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Industry: In the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind with high affinity to these targets, thereby modulating their activity. The trifluoromethyl and chloro groups play a crucial role in enhancing the compound’s binding affinity and specificity .

Properties

Molecular Formula

C9H4ClF5O

Molecular Weight

258.57 g/mol

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2-difluoroethanone

InChI

InChI=1S/C9H4ClF5O/c10-6-2-4(7(16)8(11)12)1-5(3-6)9(13,14)15/h1-3,8H

InChI Key

AIPWDEHNTVUALB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)C(F)F

Origin of Product

United States

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